Ganoderic Acid C6

Descripción general

Descripción

Este compuesto pertenece a una clase de triterpenoides de tipo lanostano altamente oxigenados, que se han utilizado tradicionalmente en la medicina del este asiático por sus diversos beneficios para la salud . El ácido ganodérico C6 es conocido por sus potenciales propiedades terapéuticas, incluidas las actividades antiinflamatorias, antioxidantes y anticancerígenas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La biosíntesis de los ácidos ganodéricos, incluido el ácido ganodérico C6, implica la vía del mevalonato. Esta vía es responsable de la producción de triterpenoides en Ganoderma lucidum . El proceso comienza con la conversión de acetil-CoA a pirofosfato de isopentenilo (IPP) y pirofosfato de dimetilalilo (DMAPP), que luego se utilizan para formar escualeno. El escualeno se cicla para formar lanosterol, que se oxida y modifica aún más para producir ácidos ganodéricos .

Métodos de Producción Industrial: La producción industrial de ácido ganodérico C6 se puede lograr mediante el cultivo de Ganoderma lucidum en entornos controlados. Las técnicas como el cultivo líquido estático y la fermentación en estado sólido se utilizan comúnmente para mejorar el rendimiento de los ácidos ganodéricos . También se han explorado enfoques de ingeniería genética, como la expresión de enzimas específicas del citocromo P450 en levadura, para aumentar la producción de ácidos ganodéricos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido ganodérico C6 se somete a diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para la modificación y funcionalización del compuesto para mejorar su actividad biológica .

Reactivos y Condiciones Comunes:

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados del ácido ganodérico C6 con actividades biológicas mejoradas o modificadas .

Aplicaciones Científicas De Investigación

Ganoderic Acid C6 exhibits a range of biological activities, including:

- Anti-cancer Properties : Studies indicate that this compound can inhibit the proliferation of cancer cells, particularly in models of lung cancer and meningioma. It operates through mechanisms such as apoptosis induction and modulation of signaling pathways like PI3K/Akt/mTOR .

- Anti-inflammatory Effects : This compound has been shown to alleviate inflammation by inhibiting pro-inflammatory markers in macrophages and vascular smooth muscle cells, thus potentially benefiting conditions like atherosclerosis .

- Liver Protection : this compound demonstrates hepatoprotective effects, particularly against alcohol-induced liver injury. Research indicates that it can regulate liver metabolism and improve liver function by modulating oxidative stress responses .

Case Study 1: Anti-cancer Activity

A study investigated the effects of this compound on non-small cell lung cancer (NSCLC) cells. The results showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the inhibition of the PI3K/Akt/mTOR pathway. This suggests its potential as a therapeutic agent for NSCLC treatment .

Case Study 2: Anti-inflammatory Mechanisms

In a chronic inflammatory disease model, this compound was administered to assess its effects on inflammation. The findings revealed that it significantly reduced levels of inflammatory cytokines and improved cholesterol efflux in macrophages, indicating its role in managing chronic inflammatory conditions .

Case Study 3: Hepatoprotective Effects

Research focusing on alcoholic liver disease demonstrated that this compound could mitigate liver damage caused by excessive alcohol consumption. The compound improved liver histopathology and reduced serum markers of liver injury, suggesting its utility as a functional food ingredient for liver health .

Comparative Analysis of Biological Activities

The following table summarizes the key biological activities associated with this compound compared to other ganoderic acids:

| Biological Activity | This compound | Ganoderic Acid A | Ganoderic Acid DM |

|---|---|---|---|

| Anti-cancer | Yes | Yes | Yes |

| Anti-inflammatory | Yes | Limited | Yes |

| Hepatoprotective | Yes | Yes | Limited |

| Neuroprotective | Limited | Yes | Limited |

| Cardioprotective | Yes | Limited | Yes |

Mecanismo De Acción

El ácido ganodérico C6 ejerce sus efectos a través de múltiples objetivos y vías moleculares:

Actividad Anticancerígena: Induce la apoptosis en las células cancerosas mediante la regulación de la vía de señalización de p53 e inhibiendo la interacción entre MDM2 y p53.

Actividad Antiinflamatoria: El compuesto inhibe la producción de citoquinas proinflamatorias y modula la actividad de la vía del factor nuclear-kappa B (NF-κB).

Actividad Antioxidante: El ácido ganodérico C6 elimina los radicales libres y mejora la actividad de las enzimas antioxidantes, protegiendo las células del estrés oxidativo.

Comparación Con Compuestos Similares

El ácido ganodérico C6 forma parte de una familia más grande de ácidos ganodéricos, que incluye el ácido ganodérico A, B, C, D, F, H, T, X e Y . Si bien estos compuestos comparten una estructura triterpenoide común, difieren en sus grupos funcionales específicos y actividades biológicas. El ácido ganodérico C6 es único debido a su estructura molecular específica, que contribuye a sus distintas propiedades farmacológicas .

Compuestos Similares:

- Ácido ganodérico A

- Ácido ganodérico B

- Ácido ganodérico C

- Ácido ganodérico D

- Ácido ganodérico F

- Ácido ganodérico H

- Ácido ganodérico T

- Ácido ganodérico X

- Ácido ganodérico Y

El ácido ganodérico C6 destaca por sus potentes actividades anticancerígenas y antiinflamatorias, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollos .

Actividad Biológica

Ganoderic Acid C6 (GA-C6) is a triterpenoid compound derived from the medicinal fungus Ganoderma lucidum, known for its extensive pharmacological properties. This article examines the biological activity of GA-C6, focusing on its effects on various health conditions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

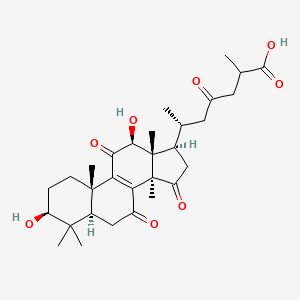

Ganoderic acids are characterized by their lanostane-type triterpene structure. GA-C6 contains specific functional groups that contribute to its biological activity, including hydroxyl groups and a carboxyl side chain, which are crucial for its interaction with biological targets.

1. Anticancer Properties

GA-C6 exhibits significant anticancer activity through multiple mechanisms:

- Cell Cycle Arrest and Apoptosis : Studies indicate that GA-C6 can induce G1 phase cell cycle arrest and promote apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) by modulating key regulatory proteins like CDK2 and cyclin D1 .

- Inhibition of Tumor Growth : Research has shown that GA-C6 inhibits the proliferation of prostate cancer cells by blocking androgen receptor signaling, which is essential for the growth of these cells .

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis, G1 arrest | |

| Prostate Cancer | Inhibits androgen receptor signaling |

2. Anti-inflammatory Effects

GA-C6 has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediating macrophage function. This effect is particularly relevant in chronic inflammatory diseases such as asthma and gastrointestinal disorders .

3. Hepatoprotective Effects

Research indicates that GA-C6 can protect against liver injury induced by alcohol consumption. It mitigates oxidative stress in hepatocytes by enhancing antioxidant enzyme levels, thereby reducing liver damage markers such as ALT and AST .

The pharmacological effects of GA-C6 can be attributed to several mechanisms:

- Antioxidant Activity : GA-C6 enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, which combat oxidative stress .

- Regulation of Signaling Pathways : It modulates critical signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt/mTOR pathway, thereby influencing cancer cell fate .

Case Study 1: Prostate Cancer

A study conducted on prostate cancer cell lines revealed that GA-C6 significantly reduced cell viability and induced apoptosis. The compound was shown to inhibit 5α-reductase activity, limiting dihydrotestosterone (DHT) binding to androgen receptors, which is crucial for prostate cancer progression .

Case Study 2: Alcohol-Induced Liver Injury

In a mouse model of alcohol-induced liver injury, GA-C6 administration resulted in a significant reduction in liver index and serum lipid parameters. The compound effectively restored normal liver function markers and improved gut microbiota composition, suggesting a dual role in liver protection and metabolic regulation .

Propiedades

IUPAC Name |

(6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19-20,25,33,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,19+,20+,25-,28+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYTWXWAFWKSTA-YBFNEQRTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.